4-Isopropyl-3-nitropiperidine
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Overview
Description
4-Isopropyl-3-nitropiperidine is a piperidine derivative characterized by the presence of an isopropyl group at the fourth position and a nitro group at the third position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-nitropiperidine typically involves the nitration of 4-isopropylpiperidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-nitropiperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed:
Reduction: 4-Isopropyl-3-aminopiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Isopropyl-3-nitropiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-nitropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
- 4-Methyl-3-nitropiperidine
- 4-Ethyl-3-nitropiperidine
- 4-Isopropyl-2-nitropiperidine
Comparison: 4-Isopropyl-3-nitropiperidine is unique due to the specific positioning of the isopropyl and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, the presence of the isopropyl group at the fourth position may enhance its steric hindrance and lipophilicity, potentially affecting its interaction with biological targets .
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-nitro-4-propan-2-ylpiperidine |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)7-3-4-9-5-8(7)10(11)12/h6-9H,3-5H2,1-2H3 |
InChI Key |
CIZLREKKQLYNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNCC1[N+](=O)[O-] |
Origin of Product |
United States |
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